molecular formula C15H20N4O2 B2835915 1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946357-46-6

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2835915
CAS No.: 946357-46-6
M. Wt: 288.351
InChI Key: CAWJWJZYQJWHBU-UHFFFAOYSA-N
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Description

The compound “1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates significant anticancer activities associated with derivatives of the pyrido[2,3-d]pyrimidine class. For instance, Singh and Paul (2006) discovered that certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit pronounced activity against human tumor cell lines. The structural modifications, such as the inclusion of piperidine or pyrrolidine, benzoyl at C-5, and benzyl groups at N-1, N-3 positions, significantly enhance these anticancer effects Singh & Paul, 2006.

Antimicrobial and Antifungal Activities

Alwan, Al Kaabi, and Hashim (2014) synthesized new Schiff bases of Pyrido[1,2-A] Pyrimidine derivatives with certain amino acids, demonstrating promising antibacterial and antitumor potential. Their findings suggest that these compounds exhibit variable antibacterial activities, with some showing significant efficacy against bacterial strains and fungi, highlighting their potential in developing new antimicrobial agents Alwan, Al Kaabi, & Hashim, 2014.

Co-crystal Formation for Enhanced Stability

Ton and Egert (2015) explored the co-crystallization of trimethoprim with derivatives including glutarimide and 3,3-dimethylglutarimide, related structurally to the pyrido[2,3-d]pyrimidine scaffold. These cocrystals are stabilized by a network of hydrogen bonds, offering insights into enhancing pharmaceutical compounds' stability through co-crystallization techniques Ton & Egert, 2015.

Synthetic Pathways and Chemical Properties

Jatczak et al. (2014) provided a straightforward synthesis method for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, starting from 2-chloropyridine-3-carboxylic acid. This research not only simplifies the synthesis of this class of compounds but also explores their biopharmaceutical properties, offering valuable insights into their solubility, permeability, and clearance rates, which are crucial for drug development Jatczak et al., 2014.

Future Directions

Pyrido[2,3-d]pyrimidines, the class to which “1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs, are an emerging scaffold in medicinal chemistry . They have a broad spectrum of activities and are being studied for their potential in the development of new selective, effective, and safe therapeutic agents .

Biochemical Analysis

Biochemical Properties

1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression . Additionally, it interacts with phosphatidylinositol 3-kinase (PI3K), inhibiting its activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it induces apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it downregulates the expression of anti-apoptotic genes such as Bcl-2 and upregulates pro-apoptotic genes like Bax . In addition to its pro-apoptotic effects, this compound inhibits cell proliferation by blocking the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, leading to the inhibition of their kinase activity . This binding prevents the phosphorylation of retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby causing cell cycle arrest at the G1 phase . Additionally, the compound inhibits PI3K by binding to its catalytic subunit, which disrupts the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt . This inhibition results in decreased cell survival and increased apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . In vitro studies have shown that the compound maintains its inhibitory effects on CDKs and PI3K for up to 48 hours . Long-term exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory survival pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Studies have identified a therapeutic window within which the compound exerts maximal antitumor activity with minimal side effects . It is crucial to optimize the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The compound undergoes oxidative demethylation and hydroxylation, resulting in the formation of several metabolites . These metabolites are further conjugated with glucuronic acid or sulfate and excreted via the urine . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug-drug interactions.

Properties

IUPAC Name

1,3,6-trimethyl-5-piperidin-1-ylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-9-16-13-11(12(10)19-7-5-4-6-8-19)14(20)18(3)15(21)17(13)2/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWJWJZYQJWHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1N3CCCCC3)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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